molecular formula C19H19Cl2N3O3S B11291267 N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B11291267
M. Wt: 440.3 g/mol
InChI Key: NRUVSJFSGVUIHF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide is a synthetic organic compound It is characterized by the presence of a dichlorobenzyl group, a pyrazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with a dichlorobenzyl halide in the presence of a base.

    Attachment of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Uniqueness

N-(3,4-dichlorobenzyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart different chemical and biological properties compared to similar compounds with other substituents.

Properties

Molecular Formula

C19H19Cl2N3O3S

Molecular Weight

440.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C19H19Cl2N3O3S/c1-13-18(19(25)24(22(13)2)15-7-5-4-6-8-15)23(28(3,26)27)12-14-9-10-16(20)17(21)11-14/h4-11H,12H2,1-3H3

InChI Key

NRUVSJFSGVUIHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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